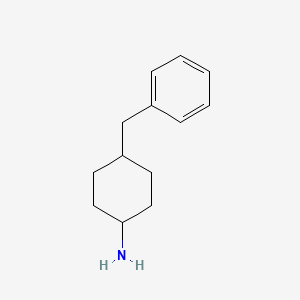

4-Benzylcyclohexanamine

Cat. No. B3197514

Key on ui cas rn:

100617-11-6

M. Wt: 189.3 g/mol

InChI Key: YDUAJBNFDVNWHE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06380205B1

Procedure details

A mixture of 2 g of 4-benzylcyclohexanone, the product of Example 1, Step 3, 16 g of ammonium acetate, 100 mL of methanol and 2.5 g of sodium cyanoborohydride was stirred for 5 days at room temperature. After cooling in an ice bath, the reaction was carefully quenched in an efficient fume hood by dropwise addition of 25 mL of 1N HCl. After stirring for 10 min, sodium hydroxide pellets were added to the cold solution until the pH (indicator paper) was about 10. The mixture was concentrated under reduced pressure, diluted with 100 mL of water, made basic by addition of more sodium hydroxide pellets and extracted into 4×100 mL portions of chloroform. After drying over magnesium sulfate, the extracts were concentrated under reduced pressure and then dried under vacuum overnight. Analysis by TLC (silica gel, elution with 90:10:1 chloroform:methanol:conc. ammonium hydroxide) indicated no 4-benzylcyclohexanone or 4-benzylcyclohexanol was present, only 2 new bands which correspond to a mixture of cis- and trans 4-benzyl-cyclohexylamine, which was an oil.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+]>CO>[CH2:1]([CH:8]1[CH2:13][CH2:12][CH:11]([NH2:21])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C1CCC(CC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C1CCC(CC1)=O

|

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[BH3-].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was carefully quenched in an efficient fume hood by dropwise addition of 25 mL of 1N HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

sodium hydroxide pellets were added to the cold solution until the pH (indicator paper)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 100 mL of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

made basic by addition of more sodium hydroxide pellets

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted into 4×100 mL portions of chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the extracts were concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum overnight

|

|

Duration

|

8 (± 8) h

|

WASH

|

Type

|

WASH

|

|

Details

|

Analysis by TLC (silica gel, elution with 90:10:1 chloroform:methanol:conc. ammonium hydroxide)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

only 2 new bands which correspond to a mixture of cis- and trans 4-benzyl-cyclohexylamine, which

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |